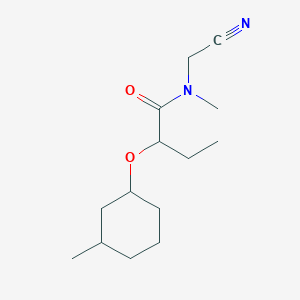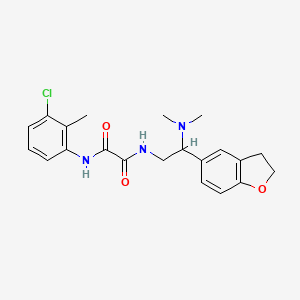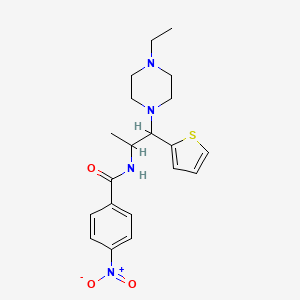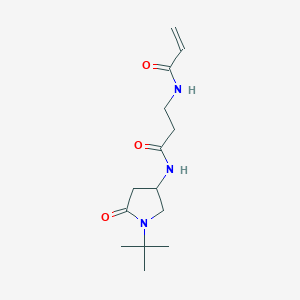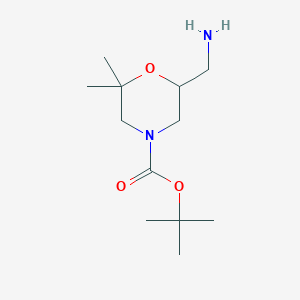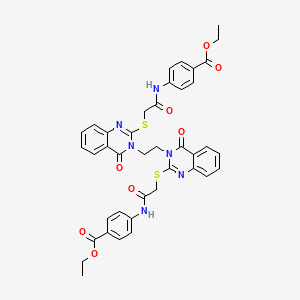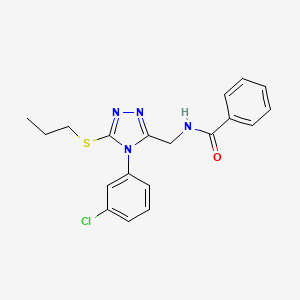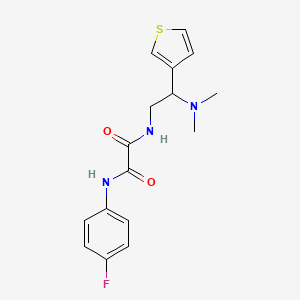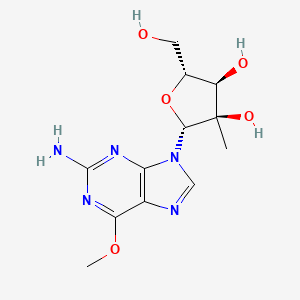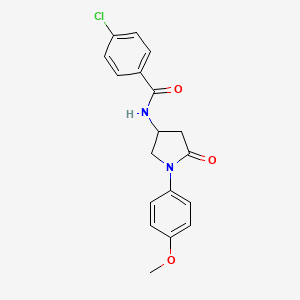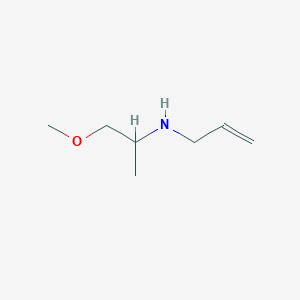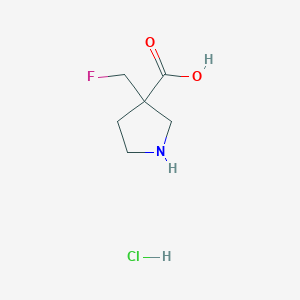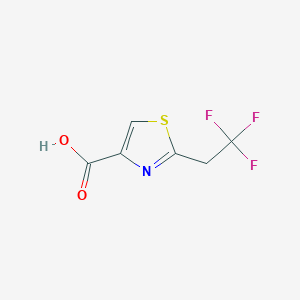![molecular formula C9H9F3N2O2 B2412331 1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one CAS No. 111269-56-8](/img/structure/B2412331.png)
1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one, also known as DTAF, is a fluorescent dye that is commonly used in scientific research. This compound has a unique structure that makes it an excellent tool for studying various biological processes.
Mecanismo De Acción
1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one works by binding to specific molecules and emitting a fluorescent signal when excited by light. This mechanism of action allows for the visualization of biomolecules in real-time and provides researchers with valuable insights into their behavior and function.
Efectos Bioquímicos Y Fisiológicos
1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one has minimal biochemical and physiological effects on cells and tissues. This makes it an ideal tool for studying biological processes without interfering with their natural behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one is its high specificity and sensitivity for detecting biomolecules. This makes it an excellent tool for studying complex biological systems. However, 1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one does have some limitations, including its susceptibility to photobleaching and its limited compatibility with certain imaging techniques.
Direcciones Futuras
There are many future directions for research involving 1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one. One area of focus is the development of new conjugation methods that allow for the specific labeling of different types of biomolecules. Additionally, there is a growing interest in using 1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one in combination with other imaging techniques to gain a more comprehensive understanding of cellular processes. Finally, there is a need for further research into the long-term effects of 1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one on cells and tissues to ensure its safety and efficacy for use in scientific research.
Conclusion
1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one is a powerful tool for studying biological processes and has a wide range of applications in scientific research. Its unique structure and mechanism of action make it an invaluable tool for visualizing and tracking biomolecules in real-time. While there are some limitations to its use, the future directions for research involving 1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one are promising and will undoubtedly lead to new insights into the complex workings of biological systems.
Métodos De Síntesis
1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one can be synthesized using a multistep process that involves the reaction of 2,2,2-trifluoroacetophenone with dimethylhydrazine. The resulting product is then reacted with furfural to produce 1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one. This synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for detecting proteins and other biomolecules. 1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one can be conjugated to antibodies or other molecules to allow for their visualization and tracking in live cells. This makes it an invaluable tool for studying cellular processes such as protein trafficking and localization.
Propiedades
IUPAC Name |
1-[5-[(E)-(dimethylhydrazinylidene)methyl]furan-2-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-14(2)13-5-6-3-4-7(16-6)8(15)9(10,11)12/h3-5H,1-2H3/b13-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKSJPTYUYRKJC-WLRTZDKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=C(O1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C/C1=CC=C(O1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2412249.png)
